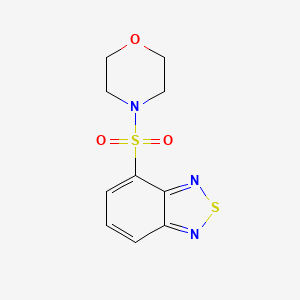

4-(4-morpholinylsulfonyl)-2,1,3-benzothiadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-(4-morpholinylsulfonyl)-2,1,3-benzothiadiazole derivatives involves various strategies, including electrochemical methods and conventional synthesis techniques. Electrochemical synthesis offers a green approach for the formation of sulfonamide and sulfone derivatives, showcasing the versatility of electrochemical reactions in synthesizing complex structures with potential biological significance (Nematollahi & Esmaili, 2010).

Molecular Structure Analysis

The molecular structure of derivatives related to this compound has been elucidated through various spectroscopic and crystallographic techniques. For instance, the structure of a Mannich base derivative demonstrates significant molecular interactions, such as hydrogen bonding and π-π interactions, which contribute to the stability and conformation of the molecule (Franklin et al., 2011).

Chemical Reactions and Properties

The reactivity of this compound derivatives in chemical reactions highlights their utility in organic synthesis. For example, these compounds undergo various reactions to form disulfides and other derivatives through electrochemical oxidation, demonstrating their reactivity and potential in synthetic applications (Esmaili & Nematollahi, 2013).

Aplicaciones Científicas De Investigación

Selective Cholecystokinin-2 Receptor Antagonists

One application involves the development of novel, selective cholecystokinin-2 receptor antagonists. A study described the identification and optimization of anthranilic sulfonamides as potent inhibitors, which demonstrated promising pharmacokinetic properties and in vivo efficacy in models of pentagastrin-stimulated acid secretion (Allison et al., 2006).

Antimicrobial Activity

Another significant application is in the field of antimicrobial research. A compound within this chemical class was investigated for its modulating activity against standard and multi-resistant strains of various microorganisms. The study highlighted its potential in enhancing the efficacy of other antimicrobial agents against resistant strains (Oliveira et al., 2015).

Photochemical Electron Transfer

The compound has also been studied for its role in mediating photochemical electron transfer across surfactant vesicle bilayers. This research provides insights into the mechanisms of electron transfer in micellar systems, which has implications for the design of photochemical systems and materials (Robinson et al., 1988).

Environmental Analysis

In environmental science, derivatives of this compound have been used as analytical markers. For instance, the determination of 2-(4-Morpholinyl)benzothiazole in environmental samples provides a method for tracing pollution sources and understanding environmental degradation processes (Kumata et al., 1996).

Agrochemical Applications

Research on agrochemicals has shown that compounds like benzothiadiazole can enhance the melatonin and total polyphenol contents in red wines, indicating its potential in improving plant resistance and product quality in agriculture (Vitalini et al., 2011).

Novel Norepinephrine Inhibitors

The compound has been utilized in the discovery of novel selective norepinephrine inhibitors, showcasing its utility in developing therapeutics for pain management (O'Neill et al., 2011).

Safety and Hazards

Propiedades

IUPAC Name |

4-(2,1,3-benzothiadiazol-4-ylsulfonyl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3S2/c14-18(15,13-4-6-16-7-5-13)9-3-1-2-8-10(9)12-17-11-8/h1-3H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCVLNFBUXFEXCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC3=NSN=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}quinoxaline](/img/structure/B5547560.png)

![N-[(1R,2R)-2-(benzyloxy)cyclopentyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5547567.png)

![ethyl 2-[(methoxycarbonyl)amino]-4-methyl-5-phenyl-3-thiophenecarboxylate](/img/structure/B5547568.png)

![(1S*,5R*)-6-benzyl-3-[5-(hydroxymethyl)-2-furoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5547585.png)

![4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrole](/img/structure/B5547586.png)

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5547593.png)

![3-(3-methoxyphenyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5547606.png)

![N-(2-furylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5547610.png)

![N-methyl-3-{[(methylamino)carbonothioyl]amino}benzamide](/img/structure/B5547617.png)

![2-[(5-methylpyrazin-2-yl)methyl]-9-[(6-methylpyridin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5547619.png)

![8-(1H-benzimidazol-5-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5547621.png)

![1-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B5547630.png)